2-Cyanoethyl dibutyldithiocarbamate

Description

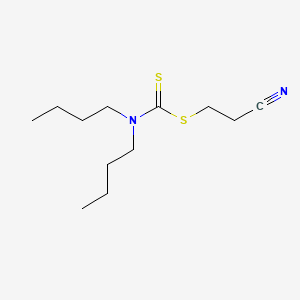

Structure

2D Structure

3D Structure

Properties

CAS No. |

63505-34-0 |

|---|---|

Molecular Formula |

C12H22N2S2 |

Molecular Weight |

258.5 g/mol |

IUPAC Name |

2-cyanoethyl N,N-dibutylcarbamodithioate |

InChI |

InChI=1S/C12H22N2S2/c1-3-5-9-14(10-6-4-2)12(15)16-11-7-8-13/h3-7,9-11H2,1-2H3 |

InChI Key |

POKOHLZMQPCOHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=S)SCCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Cyanoethyl Dibutyldithiocarbamate

Development of Efficient Synthetic Routes for 2-Cyanoethyl Dibutyldithiocarbamate

The efficient construction of the this compound scaffold is primarily accomplished through a three-component reaction strategy. This approach offers high atom economy and often simplifies purification processes.

One-Pot Reaction Protocols for Dithiocarbamate (B8719985) Formation

One-pot syntheses are highly valued for their operational simplicity and efficiency, combining multiple reaction steps in a single vessel without the isolation of intermediates. The synthesis of dithiocarbamates, including the 2-cyanoethyl derivative, is well-suited to this approach. The general strategy involves the in situ formation of a dithiocarbamate salt from a secondary amine and carbon disulfide, which then reacts with a suitable electrophile.

In a typical one-pot procedure for a related compound, N,N-diethyldithiocarbamate nitrile ethyl, the synthesis is carried out in a dimethyl sulfoxide (B87167) solvent. This method is noted for effectively reducing the intensity of the reaction and lowering the associated risks. researchgate.net The reaction of dibutylamine (B89481), carbon disulfide, and a cyanoethylating agent like acrylonitrile (B1666552) follows a similar pathway, proceeding through a Michael-type addition.

Solvent-Free Synthesis Approaches

In a move towards more environmentally benign chemical processes, solvent-free synthesis of dithiocarbamates has been explored. These methods reduce waste and can lead to simpler work-up procedures. For the synthesis of various S-alkyl dithiocarbamates, a highly efficient, mild, and simple one-pot reaction of amines, carbon disulfide, and alkyl halides has been developed that proceeds without a catalyst under solvent-free conditions. This approach is characterized by its high atom economy.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

For the synthesis of a similar compound, N,N-diethyldithiocarbamate nitrile ethyl, a yield of 91.06% with a purity of 94.23% was achieved using dimethyl sulfoxide as the solvent. researchgate.net This suggests that polar aprotic solvents can be effective for this type of transformation. The choice of base, if required, and the reaction temperature are also critical factors that can influence the rate and outcome of the Michael addition step. While specific optimization data for the dibutyl derivative is not extensively detailed in the cited literature, the conditions for the diethyl analogue provide a strong starting point for optimization studies.

Precursor Chemistry in this compound Synthesis

The successful synthesis of this compound is fundamentally dependent on the reactivity of its precursors. The interaction between dibutylamine and carbon disulfide forms the nucleophilic dithiocarbamate, which is then functionalized by a cyanoethylating agent.

Utilization of Dibutylamine and Carbon Disulfide

The initial step in the synthesis is the reaction of dibutylamine with carbon disulfide. Dibutylamine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This reaction, typically carried out in the presence of a base or in a suitable solvent, leads to the formation of the dibutyldithiocarbamate anion. This anion is a soft nucleophile, which makes it an excellent partner for subsequent reaction with soft electrophiles. The formation of the sodium salt of dibutyldithiocarbamate has been described by the reaction of dibutylamine with carbon disulfide and sodium hydroxide. ijpsonline.com

Role of Cyanoethylating Agents in Functionalization

The final step in the synthesis of this compound involves the introduction of the cyanoethyl group. This is typically achieved using a cyanoethylating agent, with acrylonitrile being a common and effective choice. Acrylonitrile is an α,β-unsaturated nitrile, making it an excellent Michael acceptor.

The dibutyldithiocarbamate anion, generated in the first step, attacks the β-carbon of acrylonitrile in a conjugate or Michael addition reaction. This reaction is highly efficient and is the key bond-forming step that attaches the cyanoethyl moiety to the sulfur atom of the dithiocarbamate. The presence of the electron-withdrawing nitrile group activates the double bond of acrylonitrile, facilitating the nucleophilic attack by the dithiocarbamate.

Strategies for Structural Modification and Analogue Synthesis

The structural framework of this compound offers multiple sites for modification, enabling the synthesis of a wide array of analogues. Key strategies involve altering the N-alkyl substituents, functionalizing the cyanoethyl group, and introducing chirality to explore stereoselective interactions.

Exploration of Alkyl Chain Variations

The identity of the alkyl groups on the nitrogen atom significantly influences the lipophilicity and steric profile of dithiocarbamates. The general synthesis of S-alkyl dithiocarbamates involves a one-pot, three-component reaction of a secondary amine, carbon disulfide, and an alkylating agent. This straightforward approach allows for considerable variation in the alkyl substituents.

The synthesis of this compound itself follows this principle, where dibutylamine is reacted with carbon disulfide to form the dibutyldithiocarbamate anion, which is then alkylated by acrylonitrile (2-propenenitrile). A similar reaction has been reported for the synthesis of the diethyl analogue, N,N-diethyldithiocarbamate nitrile ethyl, in dimethyl sulfoxide, achieving a high yield and purity. researchgate.net

By substituting dibutylamine with other secondary amines, a diverse library of analogues can be generated. The reaction is generally efficient and proceeds under mild, often solvent-free conditions. organic-chemistry.org The choice of the secondary amine directly translates to the N-substituents in the final product. For instance, using dimethylamine, dipropylamine, or cyclic amines like piperidine (B6355638) would yield the corresponding N,N-dialkyl- or N-cycloalkyl-2-cyanoethyl dithiocarbamates.

The impact of varying the alkyl chain length and branching on the compound's properties can be systematically studied. For example, increasing the alkyl chain length is expected to enhance lipophilicity. The table below illustrates potential analogues that can be synthesized by varying the secondary amine precursor.

| Secondary Amine | Resulting Analogue of this compound | Expected Change in Property |

| Dimethylamine | 2-Cyanoethyl dimethyldithiocarbamate | Increased hydrophilicity |

| Diethylamine | 2-Cyanoethyl diethyldithiocarbamate (B1195824) | --- |

| Dipropylamine | 2-Cyanoethyl dipropyldithiocarbamate | Increased lipophilicity |

| Diisopropylamine | 2-Cyanoethyl diisopropyldithiocarbamate | Increased steric bulk |

| Piperidine | 1-(2-Cyanoethylthio)carbonylpiperidine | Introduction of a cyclic moiety |

This systematic variation allows for the fine-tuning of the molecule's properties for specific applications.

Introduction of Diverse Functional Groups on the Cyanoethyl Moiety

The cyanoethyl group of this compound is a versatile handle for introducing a variety of functional groups, thereby expanding the chemical diversity of the scaffold. The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to nucleophilic attack. libretexts.org This reactivity can be harnessed to convert the nitrile into other functional moieties.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.orglibretexts.org This would transform this compound into 3-(dibutyldithiocarbamoyl)propanoic acid. This introduces a polar, ionizable group, which could significantly alter the solubility and biological targeting of the molecule. The hydrolysis of related thiocarbamates has been studied, indicating that the stability of the dithiocarbamate ester linkage needs to be considered under the reaction conditions. nih.govnih.govmdpi.com

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction would yield 3-(dibutyldithiocarbamoyl)propan-1-amine, introducing a basic amino group that can be further functionalized or used to modulate the compound's properties.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with nitrile oxides can lead to the formation of five-membered heterocyclic rings like isoxazoles. nih.govyoutube.com This strategy allows for the construction of more complex architectures containing the dithiocarbamate moiety.

The following table summarizes potential functional group transformations of the cyanoethyl moiety:

| Reaction Type | Reagents | Resulting Functional Group | Potential Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 3-(Dibutyldithiocarbamoyl)propanoic acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine | 3-(Dibutyldithiocarbamoyl)propan-1-amine |

| Cycloaddition | R-CNO | Isoxazole | This compound-derived isoxazole |

These transformations highlight the potential to create a wide range of derivatives with diverse chemical and physical properties.

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality into the structure of this compound can lead to enantiomers with distinct biological activities. Stereoselective synthesis can be achieved by employing chiral precursors or auxiliaries.

One established method for synthesizing chiral dithiocarbamates involves the use of chiral secondary amines derived from natural sources, such as (S)-proline. epa.govresearchgate.net For example, reacting a chiral amine with carbon disulfide and an alkylating agent yields a chiral dithiocarbamate. This approach has been used to prepare enantiomeric dithiocarbamates derived from (R)-(-)- or (S)-(+)-2-(methoxymethyl)pyrrolidine. epa.gov These chiral dithiocarbamates can then undergo further diastereoselective reactions.

Another strategy involves the use of a chiral auxiliary. A prochiral amine could be reacted with a chiral auxiliary, followed by the dithiocarbamate formation and subsequent removal of the auxiliary. The Ellman's chiral tert-butanesulfinamide reagent is a well-known chiral auxiliary used for the stereoselective synthesis of chiral amines and could potentially be adapted for the synthesis of chiral dithiocarbamates. osi.lvnih.gov

Furthermore, enzymatic desymmetrization of prochiral precursors represents a powerful tool for obtaining enantioenriched compounds. nih.govresearchgate.net For instance, a prochiral diamine could be selectively acylated by an enzyme, followed by conversion of the remaining free amine to a dithiocarbamate.

The table below outlines potential strategies for the stereoselective synthesis of chiral analogues:

| Strategy | Chiral Source | Example Precursor | Potential Chiral Product |

| Chiral Pool Synthesis | (S)-Proline derivative | (S)-2-(Aminomethyl)pyrrolidine | Chiral pyrrolidine-based dithiocarbamate |

| Chiral Auxiliary | Ellman's Reagent | Prochiral amine + tert-butanesulfinamide | Enantioenriched dithiocarbamate |

| Enzymatic Desymmetrization | Lipase | Prochiral diamine | Enantioenriched amino dithiocarbamate |

These approaches provide pathways to access stereochemically defined analogues of this compound, which is crucial for investigating stereospecific interactions with biological targets.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Cyanoethyl Dibutyldithiocarbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like 2-Cyanoethyl dibutyldithiocarbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure, including information on the chemical environment of each atom and their connectivity.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the protons of the two butyl groups and the cyanoethyl moiety. The chemical shifts are influenced by the electronegativity of adjacent atoms and functional groups.

The structure, with protons labeled for assignment, is: (CH₃ᵃ-CH₂ᵇ-CH₂ᶜ-CH₂ᵈ)₂-N-C(=S)-S-CH₂ᵉ-CH₂ᶠ-C≡N

The predicted ¹H NMR chemical shifts are detailed in the table below. The N-CH₂ protons (d) are significantly deshielded by the adjacent nitrogen atom of the dithiocarbamate (B8719985) group. Similarly, the S-CH₂ protons (e) are shifted downfield due to the neighboring sulfur atom, while the protons adjacent to the electron-withdrawing cyano group (f) also appear at a lower field compared to simple alkanes.

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|---|

| a | -CH₃ | ~0.9 | Triplet |

| b | -CH₂- | ~1.4 | Sextet |

| c | -CH₂- | ~1.7 | Quintet |

| d | N-CH₂- | ~3.8 | Triplet |

| e | S-CH₂- | ~3.4 | Triplet |

| f | -CH₂-CN | ~2.8 | Triplet |

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. compoundchem.comoregonstate.edu Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are highly characteristic of the functional group.

The structure, with carbons labeled for assignment, is: (C¹H₃-C²H₂-C³H₂-C⁴H₂)₂-N-C⁸(=S)-S-C⁵H₂-C⁶H₂-C⁷≡N

Key features in the predicted ¹³C NMR spectrum include the highly deshielded signal for the dithiocarbamate carbon (C⁸) around 195-200 ppm and the signal for the nitrile carbon (C⁷) in the typical range of 117-120 ppm. The carbons attached to the heteroatoms (C⁴ and C⁵) are also shifted downfield.

| Label | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | -CH₃ | ~14 |

| 2 | -CH₂- | ~20 |

| 3 | -CH₂- | ~29 |

| 4 | N-CH₂- | ~53 |

| 5 | S-CH₂- | ~33 |

| 6 | -CH₂-CN | ~18 |

| 7 | -C≡N | ~118 |

| 8 | N-C(=S)-S | ~198 |

Advanced Two-Dimensional NMR Techniques

To unambiguously confirm the structure and assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons: Hᵃ with Hᵇ, Hᵇ with Hᶜ, and Hᶜ with Hᵈ, confirming the integrity of the butyl chains. It would also show a correlation between Hᵉ and Hᶠ, confirming the -CH₂-CH₂- linkage in the cyanoethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It allows for the definitive assignment of each carbon signal that bears protons by linking the known proton shifts to their corresponding carbon shifts (e.g., Hᵃ to C¹, Hᵇ to C², etc.).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing the connectivity between different functional groups by detecting longer-range (typically 2-3 bond) ¹H-¹³C correlations. youtube.comcolumbia.edu For this molecule, key HMBC correlations would include:

A cross-peak between the N-CH₂ protons (Hᵈ) and the dithiocarbamate carbon (C⁸), confirming the attachment of the butyl groups to the nitrogen atom, which is in turn bonded to the C=S carbon.

A correlation between the S-CH₂ protons (Hᵉ) and the dithiocarbamate carbon (C⁸), which links the cyanoethyl group to the sulfur atom of the dithiocarbamate core.

A correlation between the -CH₂-CN protons (Hᶠ) and the nitrile carbon (C⁷), confirming the position of the cyano group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysislibretexts.orgchemguide.co.uk

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₂H₂₂N₂S₂. HRMS can distinguish this composition from other potential formulas that might have the same nominal mass.

The exact mass (monoisotopic mass) is calculated as:

Formula: C₁₂H₂₂N₂S₂

Calculated Exact Mass: 258.1228 Da

An experimental HRMS measurement yielding a mass value extremely close to the calculated value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is used to establish the structure of a molecule by fragmenting a selected precursor ion (such as the molecular ion, M⁺•, or the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. miamioh.edu The fragmentation pattern is characteristic of the molecule's structure. For this compound ([M+H]⁺, m/z 259.1306), characteristic fragmentation pathways would involve the cleavage of the weaker bonds, particularly around the dithiocarbamate core.

Key expected fragmentation patterns include:

Cleavage of the S-C bond: The bond between the sulfur and the cyanoethyl group is a likely point of cleavage, leading to the formation of characteristic fragment ions.

Cleavage of the N-C bonds: Fragmentation can occur at the N-C(S) bond or within the butyl chains attached to the nitrogen.

Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the alkyl chains are sufficiently long. miamioh.edu

The table below details some of the expected major fragment ions in the MS/MS spectrum of protonated this compound.

| Predicted m/z | Proposed Fragment Ion Structure | Neutral Loss |

|---|---|---|

| 202.1032 | [(C₄H₉)₂N=C=S]⁺ | HSCH₂CH₂CN |

| 174.0721 | [(C₄H₉)₂NCS]⁺ | •SCH₂CH₂CN |

| 130.1596 | [(C₄H₉)₂N=CH₂]⁺ | CS₂ + C₂H₃CN |

| 88.0401 | [C₄H₉NCS]H⁺ | C₄H₉, C₂H₄, CN |

| 57.0704 | [C₄H₉]⁺ | (C₄H₉)NCS₂CH₂CH₂CN |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy provides definitive evidence for the presence of its key structural features: the thiocarbonyl group of the dithiocarbamate moiety and the nitrile group of the cyanoethyl substituent.

The dithiocarbamate group (-NCS₂) gives rise to several characteristic vibrations, with the thiocarbonyl (C=S) and carbon-sulfur (C-S) stretching frequencies being of primary diagnostic importance. The "thioureide" band (ν(C-N)) is also a key feature, appearing at a higher frequency than a typical C-N single bond due to its partial double bond character.

The C=S stretching vibration in dithiocarbamate derivatives is often complex and can couple with other vibrations, leading to absorptions across a range of frequencies. researchgate.net In dithiocarbamate complexes, a strong band assigned to the thioureide bond (often referred to as the C-N stretching vibration) is typically observed in the 1474-1515 cm⁻¹ region. ajrconline.org The position of this band is sensitive to the electronic properties of the substituents on the nitrogen atom and the nature of any coordinated metal atom. biotech-asia.org

The C-S stretching vibration provides further confirmation of the dithiocarbamate structure. A single band in the region of 1000-1030 cm⁻¹ is indicative of a symmetrically bidentate dithiocarbamate ligand, where both sulfur atoms are coordinated. ajrconline.org The presence of bands in the 805-830 cm⁻¹ and 1075-1110 cm⁻¹ regions can also be attributed to vibrations with significant C=S stretching character. researchgate.net The relative intensity of the C=S stretching band can be influenced by the electronegativity of the elements attached to the thiocarbonyl group. cdnsciencepub.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Key Characteristics |

|---|---|---|

| ν(C-N) "Thioureide" | 1474 - 1515 | Strong band, indicates partial double bond character. Position affected by substituents. ajrconline.orgbiotech-asia.org |

| ν(C-S) | ~1000 - 1030 | Single band suggests symmetric coordination of sulfur atoms. ajrconline.org |

| ν(C=S) Coupled | 805 - 830 and 1075 - 1110 | Represents vibrations with significant thiocarbonyl stretching character. researchgate.net |

The nitrile functional group (C≡N) provides a highly characteristic and readily identifiable absorption band in the IR spectrum. This peak is typically sharp and intense due to the large change in dipole moment during the stretching vibration of the polar C≡N triple bond. spectroscopyonline.com

For saturated aliphatic nitriles, such as the 2-cyanoethyl group in the target compound, the C≡N stretching vibration appears in a distinct region of the spectrum, generally between 2240 and 2260 cm⁻¹. spectroscopyonline.comlmu.edu This region has minimal overlap with other common functional group absorptions, making the nitrile peak a reliable diagnostic marker. spectroscopyonline.comresearchgate.netquimicaorganica.org The exact frequency can be influenced by the local electronic environment; electron-withdrawing groups can shift the frequency to higher wavenumbers, while electron-donating groups may cause a shift to lower wavenumbers. lmu.edu The presence of conjugation between the nitrile group and an adjacent double bond or aromatic ring would lower the stretching frequency to below 2230 cm⁻¹, but this is not expected for this compound. spectroscopyonline.comlmu.edu

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Saturated Aliphatic Nitrile | C≡N Stretch | 2240 - 2260 | Sharp, Strong spectroscopyonline.comlmu.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org It provides valuable information about the electronic structure of conjugated systems and chromophores.

The dithiocarbamate moiety, specifically the N-C(=S)S group, acts as a chromophore, the part of the molecule responsible for absorbing light. fiveable.me The electronic spectrum of dithiocarbamate derivatives is characterized by intense absorption bands in the UV region, arising primarily from π → π* and n → π* transitions associated with the C=S and N-C=S groups. researchgate.net

Studies on various dithiocarbamate complexes show characteristic absorptions. For instance, bands are often observed around 245-256 nm and 289-325 nm, which can be ascribed to π → π* transitions associated with the N-C=S and S-C=S groups, respectively. researchgate.net A lower energy, broad band in the visible region can sometimes be observed, which may be assigned to n → π* transitions. researchgate.net In copper(II) dithiocarbamate complexes, a prominent absorption band is often seen around 435-437 nm. nsc.ru The exact wavelengths and molar absorptivities (extinction coefficients) are dependent on the solvent and the substituents attached to the nitrogen atom.

Electronic transitions in molecules involve the promotion of an electron from a lower energy molecular orbital to a higher energy one, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com For the dithiocarbamate chromophore, the primary transitions of interest are:

π → π transitions:* An electron is promoted from a π bonding orbital to a π* antibonding orbital. These transitions are typically high-energy and result in strong absorption bands.

n → π transitions:* An electron from a non-bonding orbital (e.g., on the sulfur atoms) is promoted to a π* antibonding orbital. These are generally lower in energy and intensity compared to π → π* transitions. nih.gov

The extent of conjugation in a molecule has a profound effect on its UV-Vis spectrum. openstax.org An increase in conjugation, or the number of alternating double and single bonds, decreases the energy gap between the HOMO and LUMO. youtube.com This results in the absorption of light at longer wavelengths (a bathochromic or "red" shift). youtube.comopenstax.org While the 2-cyanoethyl group itself is not conjugated with the dithiocarbamate moiety, derivatives could be synthesized where conjugation effects would become significant. For example, replacing the butyl groups with aromatic rings would extend the conjugated system and shift the absorption maxima to longer wavelengths. openstax.org

| Electronic Transition | Description | Typical Spectral Characteristics |

|---|---|---|

| π → π | Electron moves from a π bonding to a π antibonding orbital. | High energy, strong intensity absorption bands, typically in the UV region. researchgate.netnih.gov |

| n → π | Electron moves from a non-bonding to a π antibonding orbital. | Lower energy, weaker intensity absorption bands compared to π → π*. nih.gov |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods for assessing purity and analyzing its presence in complex matrices. tandfonline.commdpi.com

The direct analysis of dithiocarbamates can be challenging due to their thermal instability and low solubility in common organic solvents. tandfonline.comtandfonline.com Therefore, two main analytical strategies are employed:

Direct Analysis via Liquid Chromatography: HPLC, often coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS), is a common method for analyzing dithiocarbamates. tandfonline.commdpi.com To improve volatility and stability, dithiocarbamates are often derivatized before analysis. nih.govjst.go.jp A frequent approach involves methylation using reagents like methyl iodide or dimethyl sulfate (B86663) to form the more stable methyl esters, which can then be separated, typically on a reverse-phase C18 column. nih.govjst.go.jpjst.go.jp The use of Ultra-High-Performance Liquid Chromatography (UPLC) can offer faster analysis times and improved resolution. nih.gov

Indirect Analysis via Gas Chromatography: A traditional and widely used method for the determination of total dithiocarbamate content involves their decomposition via hot acid hydrolysis to form carbon disulfide (CS₂). tandfonline.commdpi.comthermofisher.com This volatile product is then extracted and analyzed by GC, often with selective detectors like a mass spectrometer (GC-MS), a flame photometric detector (FPD), or an electron capture detector (ECD). mdpi.comencyclopedia.pub While robust, this approach is a "sum method," meaning it measures the total amount of CS₂ produced and cannot differentiate between individual dithiocarbamate compounds present in a mixture. tandfonline.comthermofisher.com

The choice of method depends on the analytical goal. For assessing the purity of a synthesized batch of this compound, a direct HPLC or LC-MS method would be ideal. For quantifying total dithiocarbamate residues in a complex sample, the indirect GC method is often employed. tandfonline.comnih.gov Method validation is crucial and typically involves evaluating parameters such as linearity, accuracy, precision (repeatability), and limits of quantification (LOQ). nih.govjst.go.jp

| Technique | Principle | Application for Dithiocarbamates | Common Detectors |

|---|---|---|---|

| HPLC/UPLC | Separation in a liquid mobile phase on a solid stationary phase. | Purity assessment and analysis of individual compounds, often after derivatization to methyl esters. tandfonline.comnih.govjst.go.jp | UV, Mass Spectrometry (MS) tandfonline.comjst.go.jp |

| GC | Separation in a gaseous mobile phase in a coated capillary column. | Analysis of total dithiocarbamate content via decomposition to CS₂. mdpi.comthermofisher.com | Mass Spectrometry (MS), Flame Photometric (FPD), Electron Capture (ECD) mdpi.comencyclopedia.pub |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of dithiocarbamates. jst.go.jprsc.org For the analysis of dithiocarbamates, reversed-phase HPLC is often employed, utilizing a non-polar stationary phase and a polar mobile phase. acs.orgnih.gov

A variety of HPLC methods have been developed for the analysis of dithiocarbamates. One such method involves the in-situ formation of a copper(II)-dithiocarbamate complex, which is then separated on a C-18 reversed-phase column. acs.org The detection is typically carried out using a UV detector at the wavelength of maximum absorption for the complex, which falls between 260-287 nm. acs.org To enhance the separation of these complexes, an ion-pairing reagent like hexanesulfonate can be added to the mobile phase. acs.org

Derivatization is another common strategy to improve the chromatographic properties and detectability of dithiocarbamates. Methylation, using reagents like methyl iodide, converts the dithiocarbamates into their more stable and less polar methyl esters, which can then be effectively separated by HPLC. jst.go.jp

The mobile phase composition is a critical parameter in HPLC analysis. For dithiocarbamate analysis, a mixture of an aqueous buffer (such as sodium acetate) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is commonly used. acs.orgnih.gov The pH of the mobile phase is also crucial, as most dithiocarbamates are unstable at low pH. acs.org

Table 1: Illustrative HPLC Conditions for Dithiocarbamate Analysis

| Parameter | Condition | Source |

| Column | C18 Reversed-Phase (e.g., Acquity UPLC BEH C18, YMC ODS AM-312) | jst.go.jpacs.orgnih.gov |

| Mobile Phase | Acetonitrile and water (often with additives like formic acid or a buffer) | jst.go.jpnih.gov |

| Detector | UV Detector (e.g., at 278 nm) or Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Flow Rate | Typically 0.4 - 1.0 mL/min | acs.orgnih.gov |

| Injection Volume | 5 - 20 µL | nih.govnih.gov |

| Derivatization Agent | Methyl iodide or dimethyl sulfate for methylation | jst.go.jpnih.gov |

This table presents a generalized set of conditions. Specific parameters may vary depending on the exact dithiocarbamate being analyzed and the laboratory's specific methodology.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. restek.comwjpls.org In the context of dithiocarbamates, GC-MS is not typically used for the direct analysis of the parent compounds due to their low volatility and thermal instability. thermofisher.comthermofisher.comtechnologynetworks.com Instead, it is the method of choice for identifying and quantifying their volatile byproducts and degradation products, most notably carbon disulfide (CS₂). thermofisher.comthermofisher.comtechnologynetworks.com

The standard method for analyzing total dithiocarbamate content involves the acid hydrolysis of the sample, which quantitatively converts the dithiocarbamates into carbon disulfide and the corresponding amine. thermofisher.comthermofisher.comtechnologynetworks.com The liberated CS₂ is then extracted into a suitable solvent, such as iso-octane, and analyzed by GC-MS. thermofisher.comnih.gov This approach provides a measure of the total dithiocarbamate concentration, expressed as mg of CS₂ per kg of the sample. thermofisher.com

The GC-MS system is typically equipped with a capillary column suitable for separating volatile compounds. nih.gov The mass spectrometer serves as a highly selective detector, allowing for the unambiguous identification of CS₂ based on its characteristic mass spectrum, with prominent ions at m/z 76 and 78. thermofisher.com

Table 2: Typical GC-MS Parameters for Carbon Disulfide Analysis

| Parameter | Condition | Source |

| GC Column | Capillary column (e.g., RXi-5-Sil MS) | nih.gov |

| Carrier Gas | Helium | wjpls.org |

| Injection Mode | Split or Splitless | nih.gov |

| Oven Temperature Program | A programmed temperature ramp is used to separate the analyte from other volatile components. | wjpls.orgnih.gov |

| Mass Spectrometer | Quadrupole or Ion Trap | thermofisher.com |

| Ionization Mode | Electron Impact (EI) | wjpls.org |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | thermofisher.comnih.gov |

This table provides a general overview of GC-MS conditions. The specific parameters will be optimized based on the instrument and the specific requirements of the analysis.

Coordination Chemistry of Dithiocarbamate Ligands with Metal Centers Relevant to 2 Cyanoethyl Dibutyldithiocarbamate

Fundamental Principles of Dithiocarbamate (B8719985) Coordination

Dithiocarbamates are monoanionic ligands that are highly effective chelating agents for metal ions. nih.gov Their coordinating ability stems from the presence of two sulfur donor atoms, which can bind to a metal center. nih.gov

Dithiocarbamate ligands are versatile in their coordination behavior, primarily acting as bidentate chelating agents, forming a stable four-membered ring with the metal center. researchgate.netsysrevpharm.org This is the most common mode of coordination. However, they can also exhibit other coordination modes, including:

Monodentate: In some cases, only one sulfur atom of the dithiocarbamate ligand coordinates to the metal center. nih.govnih.gov

Anisobidentate: This mode involves one strong and one weak metal-sulfur bond.

Bidentate Bridging: The dithiocarbamate ligand can bridge two metal centers, with each sulfur atom coordinating to a different metal. sysrevpharm.org

The small "bite angle" of the dithiocarbamate ligand, the angle formed by the two coordinating sulfur atoms and the metal center, contributes to the stability of the resulting chelate ring. sysrevpharm.org The flexibility in coordination modes allows for the formation of a wide variety of molecular architectures, from simple monomers to complex polymers. sysrevpharm.org

The electronic structure of the dithiocarbamate ligand is best described by a set of resonance structures. wikipedia.org The key resonance forms illustrate the delocalization of the lone pair of electrons from the nitrogen atom across the dithiocarbamate backbone. nih.govwikipedia.org This electron delocalization has several important consequences:

It imparts partial double bond character to the C-N bond, leading to a planar NCS₂ core. wikipedia.org

It increases the electron density on the sulfur atoms, enhancing their basicity and ability to coordinate to metal ions. wikipedia.org

The existence of both soft dithiocarbamate and hard thioureide resonance forms allows these ligands to stabilize metals in a wide range of oxidation states. nih.govnih.gov

The main resonance structures of a dithiocarbamate anion are depicted below:

Figure 1: Main resonance structures of a dithiocarbamate anion.

This electronic flexibility is a key factor in the rich coordination chemistry of dithiocarbamate ligands.

Synthesis and Characterization of Metal Complexes of Dibutyldithiocarbamate Derivatives

Metal complexes of dibutyldithiocarbamate and its derivatives are typically synthesized by reacting a salt of the dithiocarbamate ligand with a metal salt in a suitable solvent. wikipedia.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Dibutyldithiocarbamate ligands readily form stable complexes with a variety of transition metals, including copper (Cu), zinc (Zn), and nickel (Ni). uj.ac.za

Copper Complexes: Copper can form complexes with dithiocarbamates in various oxidation states, most commonly Cu(II). mdpi.com Homoleptic [Cu(S₂CNR₂)₂] complexes are prevalent and typically exhibit a distorted square planar geometry. mdpi.com

Zinc Complexes: Zinc(II) dithiocarbamate complexes generally adopt a tetrahedral geometry. researchgate.netrsc.org However, they can also form dimeric structures in the solid state. researchgate.net

Nickel Complexes: Nickel(II) complexes with dithiocarbamate ligands typically exhibit a square planar coordination geometry. rsc.org

The synthesis of these complexes often involves a straightforward metathesis reaction. wikipedia.org For instance, reacting sodium dibutyldithiocarbamate with a metal chloride salt yields the corresponding metal dibutyldithiocarbamate complex.

Interactive Table: Examples of Transition Metal Dithiocarbamate Complexes and Their Geometries

| Metal Ion | Typical Dithiocarbamate Ligand | Common Oxidation State | Typical Coordination Geometry |

| Copper (Cu) | Dialkyldithiocarbamate | +2 | Distorted Square Planar mdpi.com |

| Zinc (Zn) | Dialkyldithiocarbamate | +2 | Tetrahedral rsc.org |

| Nickel (Ni) | Dialkyldithiocarbamate | +2 | Square Planar rsc.org |

| Cobalt (Co) | Dialkyldithiocarbamate | +3 | Distorted Octahedral tandfonline.com |

| Iron (Fe) | Dialkyldithiocarbamate | +3 | Distorted Octahedral |

One of the remarkable features of dithiocarbamate ligands is their ability to stabilize a wide range of oxidation states in the coordinated metal center. nih.govsysrevpharm.org This is attributed to the electronic flexibility of the ligand, which can accommodate the varying electronic demands of the metal ion. For example, dithiocarbamates can stabilize high oxidation states such as Fe(IV), Co(IV), Ni(III), and Cu(III). wikipedia.org

The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the substituents on the dithiocarbamate ligand. researchgate.net Common coordination geometries observed in metal dithiocarbamate complexes include:

Square Planar: Often seen in Ni(II) and Cu(II) complexes. rsc.org

Tetrahedral: Typical for Zn(II) complexes. rsc.org

Octahedral: Common for Co(III) and Fe(III) complexes. tandfonline.com

Distorted Geometries: Many complexes exhibit geometries that are distorted from the ideal square planar, tetrahedral, or octahedral arrangements. For example, Cu(II) complexes often show a distorted square planar geometry. mdpi.com

Structural Analysis of Metal-Dithiocarbamate Coordination Compounds

Spectroscopic methods are also crucial for characterizing these compounds:

Infrared (IR) Spectroscopy: Provides information about the coordination mode of the dithiocarbamate ligand. The position of the C-N and C-S stretching vibrations can indicate whether the ligand is acting in a monodentate or bidentate fashion.

UV-Visible Spectroscopy: Gives insights into the electronic structure of the complex and the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of diamagnetic complexes in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Is a powerful tool for studying paramagnetic complexes, such as those of Cu(II). mdpi.com

Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide information on the thermal stability of the complexes. researchgate.net

Interactive Table: Characterization Techniques for Metal Dithiocarbamate Complexes

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry rsc.org |

| Infrared (IR) Spectroscopy | Coordination mode of the ligand, functional groups |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry |

| NMR Spectroscopy | Structure of diamagnetic complexes in solution |

| EPR Spectroscopy | Information on paramagnetic metal centers like Cu(II) mdpi.com |

| Mass Spectrometry | Molecular weight and fragmentation patterns |

| Elemental Analysis | Elemental composition of the complex sysrevpharm.org |

| Thermal Analysis (TGA/DSC) | Thermal stability and decomposition behavior researchgate.net |

X-ray Crystallography for Solid-State Structures

Dithiocarbamate ligands typically coordinate to metal centers in a bidentate fashion through the two sulfur atoms, forming a four-membered chelate ring. nih.govrsc.org However, they can also act as monodentate or bridging ligands. The resulting complexes exhibit diverse geometries, largely influenced by the metal ion's size, oxidation state, and electronic configuration. Common geometries include square planar (often with Ni(II), Cu(II)), tetrahedral (often with Zn(II), Cd(II)), and octahedral. researchgate.netakademisains.gov.my

For example, the crystal structure of a Ni(II) butylmethyldithiocarbamate complex, Ni[BuMedtc]₂, was found to adopt a distorted tetrahedral geometry. akademisains.gov.my In contrast, many Cu(II) and Ni(II) dithiocarbamate complexes exhibit square planar geometries. rsc.org More complex structures, such as the dinuclear bismuth complex [Bi₂(S₂CN(CH₂)₅)₆·H₂O], have also been characterized, showcasing the structural versatility of these ligands. researchgate.net The analysis of rhenium dithiocarbamate complexes has revealed both oxo-bridged dimeric structures, as in Re₂O₃(S₂CNEt₂)₄, and monomeric nitrido complexes like ReN(S₂CNEt₂)₂. rsc.org It is anticipated that complexes of 2-Cyanoethyl dibutyldithiocarbamate would exhibit similar structural diversity.

| Complex | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| Ni[BuMedtc]₂ | Ni(II) | Distorted Tetrahedral | S-Ni-S bite angle of ~79° | akademisains.gov.my |

| [Cu(S₂CNR₂)₂] | Cu(II) | Distorted Square Planar | Monomeric or dimeric structures | |

| [Bi{S₂CN(CH₂)₅}₆·H₂O] | Bi(III) | Distorted Pentagonal Bipyramidal | Dinuclear complex with weak Bi-S interactions | researchgate.net |

| Re₂O₃(S₂CNEt₂)₄ | Re(V) | Distorted Octahedral (per Re) | Oxo-bridged dimer | rsc.org |

Solution-Phase Structural Dynamics via Spectroscopic Methods

While X-ray crystallography provides a static picture of a molecule, spectroscopic methods like Nuclear Magnetic Resonance (NMR) are invaluable for probing the structure and dynamics of complexes in solution. nih.govdntb.gov.ua For diamagnetic dithiocarbamate complexes (e.g., those of Zn(II), Bi(III), or Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand framework.

The chemical shifts in the ¹³C NMR spectra are particularly informative. The resonance for the carbon atom of the NCS₂ group is sensitive to the electronic environment and the nature of the C-N bond. researchgate.net Changes in the chemical shifts of the alkyl protons and carbons upon coordination to a metal center can confirm complex formation and provide insights into the ligand's binding mode. sysrevpharm.org Solid-state NMR has also been employed, in conjunction with DFT calculations, to further refine the understanding of the structures of diamagnetic metal dithiocarbamate complexes. researchgate.net For paramagnetic complexes, where NMR signals are often broadened, other techniques become more critical. The study of dithiocarbamate complexes in solution is crucial as many of their applications occur in the liquid phase.

Electronic and Magnetic Properties of Dithiocarbamate Metal Complexes

The electronic and magnetic properties of dithiocarbamate complexes are intrinsically linked to the identity of the central metal ion, its oxidation state, and the coordination geometry. Dithiocarbamates are known to stabilize metals in various oxidation states, sometimes unusual ones, due to the ligand's ability to delocalize electron density. nih.gov

The magnetic properties are dictated by the number of unpaired electrons (the spin state) on the metal ion. For instance, many Co(II) dithiocarbamate complexes in octahedral geometries are high-spin with magnetic moments around 4.85 B.M., while Ni(II) complexes in the same geometry show moments around 2.92 B.M. sysrevpharm.org Cu(II) (d⁹) complexes are paramagnetic with one unpaired electron, typically exhibiting magnetic moments of 1.6–1.9 B.M. In contrast, square planar Ni(II) (d⁸) and Au(III) (d⁸) complexes are typically low-spin and diamagnetic. researchgate.netsysrevpharm.org

| Metal Ion | Geometry | Magnetic Property | Typical Magnetic Moment (μeff, B.M.) | Reference |

|---|---|---|---|---|

| Co(II) | Octahedral | Paramagnetic | ~4.85 | sysrevpharm.org |

| Ni(II) | Octahedral | Paramagnetic | ~2.92 | sysrevpharm.org |

| Cu(II) | Square Planar/Octahedral | Paramagnetic | 1.6 - 1.9 | |

| Ni(II) | Square Planar | Diamagnetic | 0 | researchgate.net |

| Fe(III) (low spin) | Distorted Octahedral | Paramagnetic | ~2.10 | rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique exclusively for studying species with unpaired electrons. researchgate.netnih.gov It is particularly useful for characterizing paramagnetic transition metal complexes, such as those that would be formed between this compound and metal ions like Cu(II), low-spin Fe(III), or Cr(III). rsc.org

The EPR spectrum provides detailed information about the electronic structure and the local environment of the paramagnetic center. researchgate.netdntb.gov.ua For example, the EPR spectra of Cu(II) dithiocarbamate complexes are well-studied and provide precise values for the g-tensor and hyperfine coupling constants, which reflect the geometry and covalency of the copper-sulfur bonds. The technique is sensitive enough to detect subtle structural changes and can be performed on frozen solutions or crystalline powders. nih.gov The ability to perform measurements at multiple frequencies can help deconvolve complex spectra by separating frequency-dependent and frequency-independent interactions. nih.gov

Spectroscopic Signatures of d-Orbital Splitting

The vibrant colors often associated with transition metal complexes are a direct consequence of electronic transitions between d-orbitals of different energy levels. In the presence of a ligand field, such as that created by the sulfur atoms of dithiocarbamate ligands, the degeneracy of the metal's d-orbitals is lifted—a phenomenon known as d-orbital splitting. bath.ac.uk

UV-Visible (UV-Vis) spectroscopy is the primary tool for observing these "d-d" transitions. libretexts.orglibretexts.org The energy of the absorbed light corresponds to the energy gap between the split d-orbitals, often denoted as Δ (the crystal field splitting energy). The magnitude of Δ depends on the metal, its oxidation state, and the nature of the ligands. bath.ac.uk

In an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. For a square planar complex, the splitting pattern is more complex. bath.ac.uk The d-d transitions for dithiocarbamate complexes are typically observed in the visible region of the electromagnetic spectrum. These absorption bands are characteristically weak, with low molar extinction coefficients (ε < 100 L mol⁻¹ cm⁻¹), a consequence of being Laporte-forbidden transitions. bath.ac.uklibretexts.org More intense bands in the UV region are usually due to charge-transfer transitions, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), or intraligand transitions. libretexts.orgresearchgate.net Analysis of the d-d transition energies provides direct insight into the electronic structure of the complex.

Polymer Chemistry Applications: Reversible Addition Fragmentation Chain Transfer Raft Polymerization Mediated by Dithiocarbamate Derivatives

Principles and Mechanism of RAFT Polymerization

The RAFT mechanism is superimposed on a conventional free-radical polymerization, involving initiation, propagation, and termination steps. specificpolymers.com The key distinction is the addition of a RAFT agent, which introduces a series of rapid addition-fragmentation equilibria. The process begins with an initiator generating a radical, which then propagates by adding to monomer units to form a polymeric radical (P•n). This propagating radical adds to the RAFT agent (ZC(=S)SR) to form an intermediate radical. This intermediate can then fragment, releasing either the initial leaving group (R•) or the polymeric chain (P•n). The newly formed radical (R•) then initiates a new polymer chain (P•m). A rapid equilibrium is established between the active propagating radicals and the dormant polymeric thiocarbonylthio species, ensuring that all chains have an equal probability of growth. youtube.com

The thiocarbonylthio group (S=C-S) is the central functional moiety of a RAFT agent and is responsible for the reversible chain transfer process. specificpolymers.comsigmaaldrich.com This group is highly reactive towards radical addition. When a propagating polymer radical adds to the C=S double bond, it forms a stabilized intermediate radical. The stability of this intermediate is crucial for the effectiveness of the RAFT process. The subsequent fragmentation of this intermediate regenerates a thiocarbonylthio compound and a radical, allowing the chain transfer process to continue. The retention of the thiocarbonylthio end group on the dormant polymer chains confers the "living" character to the polymerization, enabling the synthesis of block copolymers by subsequent addition of a different monomer. specificpolymers.com

A primary advantage of RAFT polymerization is the ability to synthesize polymers with predictable molecular weights and narrow molecular weight distributions, quantified by the Polydispersity Index (PDI). wikipedia.org The number-average molecular weight (Mn) can be predetermined by the ratio of the moles of monomer consumed to the moles of the RAFT agent used. As the polymerization proceeds, the molecular weight increases linearly with monomer conversion. epa.gov

The control over PDI is a direct consequence of the rapid equilibrium between the active and dormant species. This fast exchange ensures that all polymer chains grow at approximately the same rate, leading to a final polymer population with very similar chain lengths. youtube.com Under ideal conditions, RAFT polymerization can yield polymers with PDI values very close to 1.0, typically below 1.3, which is significantly lower than the broad distributions (PDI > 1.5) seen in conventional free-radical polymerization. specificpolymers.com

Design and Efficacy of Dithiocarbamate-Based RAFT Agents

The effectiveness of a RAFT agent, including dithiocarbamates like 2-Cyanoethyl dibutyldithiocarbamate, is dictated by the electronic and steric properties of the substituents on the thiocarbonylthio core, specifically the "Z" and "R" groups. sigmaaldrich.comsigmaaldrich.com

The "Z" group modulates the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical. mdpi.com In the case of this compound, the "Z" group is a dibutyldithiocarbamate moiety (-N(C₄H₉)₂). The nitrogen atom in dithiocarbamates is electron-donating, which increases the electron density on the thiocarbonyl group. acs.org This makes the C=S bond less reactive towards radical addition compared to agents like dithioesters. acs.org Consequently, simple N,N-dialkyl dithiocarbamates are generally considered "less active" RAFT agents. cmu.edu Their activity can be tuned by altering the substituents on the nitrogen; for instance, incorporating the nitrogen's lone pair into an aromatic system reduces its electron-donating capacity and increases the agent's activity. cmu.edu Simple dialkyl dithiocarbamates are often ineffective for controlling the polymerization of more-activated monomers (MAMs) like styrenes and acrylates but show good control over less-activated monomers (LAMs). cmu.edusigmaaldrich.com

The "R" group must function as an effective leaving group that is also capable of efficiently re-initiating polymerization. sigmaaldrich.com In this compound, the "R" group is a 2-cyanoethyl group (-CH₂CH₂CN). The cyano functionality provides stability to the expelled radical. Cyanomethyl and other cyanoalkyl groups are common R groups in RAFT agents. sigmaaldrich.com They are generally good leaving groups and are effective at re-initiating the polymerization of a variety of monomers, particularly acrylates. sigmaaldrich.com The efficiency of re-initiation is crucial to avoid retardation or inhibition of the polymerization.

The activity of RAFT agents generally follows the order: dithioesters > trithiocarbonates > dithiocarbamates > xanthates. sigmaaldrich.com

Dithioesters (Z = Aryl or Alkyl): These are highly active RAFT agents and are very effective for controlling the polymerization of more-activated monomers (MAMs) such as styrenes and (meth)acrylates. However, they often inhibit or strongly retard the polymerization of less-activated monomers (LAMs). specificpolymers.comacs.org

Trithiocarbonates (Z = SR'): These agents also have high transfer constants and are suitable for MAMs. They are often more hydrolytically stable than dithioesters. sigmaaldrich.comsigmaaldrich.com

Dithiocarbamates (Z = NR'₂): As discussed, these are typically less active due to the electron-donating nature of the nitrogen atom. acs.org This lower activity makes them ideal for controlling the polymerization of LAMs like vinyl acetate (B1210297) and N-vinyl monomers, where more active agents would fail. tandfonline.commdpi.com Simple N,N-dialkyl dithiocarbamates generally provide poor control over MAM polymerization. cmu.edu

The choice of RAFT agent class is therefore critically dependent on the type of monomer being polymerized. sigmaaldrich.com A dithiocarbamate (B8719985) such as this compound would be selected for its ability to manage the highly reactive radicals generated from LAMs.

Controlled Polymerization of Diverse Monomer Classes

The structure of this compound, with its less-activating dibutyldithiocarbamate 'Z' group, makes it particularly suitable for the controlled polymerization of less-activated monomers (LAMs). sigmaaldrich.comtandfonline.com These monomers, which include vinyl esters (e.g., vinyl acetate) and N-vinyl amides (e.g., N-vinylpyrrolidone), generate unstable, highly reactive propagating radicals that are difficult to control with more active RAFT agents. tandfonline.com The lower reactivity of the dithiocarbamate C=S bond helps to moderate the polymerization of these monomers, leading to polymers with predictable molecular weights and low polydispersities. mdpi.com

Conversely, for more-activated monomers (MAMs) like styrene (B11656) and acrylates, simple N,N-dialkyl dithiocarbamates are generally ineffective. cmu.edu Studies have shown that the polymerization of styrene in the presence of simple dithiocarbamates results in polymers with broad molecular weight distributions. cmu.edu However, dithiocarbamates where the 'Z' group's electron-donating ability is attenuated, for example by incorporating the nitrogen into a pyrazole (B372694) ring, have demonstrated versatility in controlling both MAMs and LAMs. rsc.org

The following tables present research findings on the polymerization of various monomers using different dithiocarbamate RAFT agents, illustrating the principles discussed.

Table 1: RAFT Polymerization of Styrene using Dithiocarbamate Agents This interactive table presents data on the polymerization of styrene mediated by various dithiocarbamate-based RAFT agents. Data sourced from multiple studies to illustrate the effect of Z and R groups on polymerization control.

| RAFT Agent | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| Benzyl 1-pyrrolecarbodithioate | AIBN | 60 | 22 | 41 | 10,800 | 1.19 | researchgate.net |

| Cumyl 1-pyrrolecarbodithioate | AIBN | 60 | 22 | 19 | 6,500 | 1.25 | researchgate.net |

| Diethanolamine Dithiocarbamate | AIBN | 65 | 24 | 25.1 | 37,113 | 1.44 | ias.ac.in |

Table 2: RAFT Polymerization of Vinyl Acetate (a LAM) using Dithiocarbamate Agents This interactive table showcases the effectiveness of dithiocarbamate agents in controlling the polymerization of the less-activated monomer, vinyl acetate. Data highlights the suitability of dithiocarbamates for LAMs.

| RAFT Agent | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|

| Cyanomethyl (4-methoxyphenyl)(pyridin-4-yl)carbamodithioate | AIBN | 70 | 24 | 93 | 35,600 | 1.25 | acs.org |

| Cyanomethyl N,N-diphenyldithiocarbamate | AIBN | 60 | 48 | 85 | 53,000 | 1.35 | researchgate.net |

Table 3: RAFT Polymerization of Acrylates (a MAM) using Dithiocarbamate Agents This interactive table provides data on the polymerization of acrylates using specialized dithiocarbamate agents, demonstrating that control is possible with modified structures. Data shows the polymerization of more-activated monomers.

| Monomer | RAFT Agent | Initiator | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|---|---|

| Methyl Acrylate | Cyanomethyl (4-methoxyphenyl)(pyridin-4-yl)carbamodithioate (protonated) | AIBN | 70 | 4 | 97 | 25,600 | 1.11 | acs.org |

| N,N-dimethylacrylamide | Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | AIBN | 60 | 3 | 99 | 28,100 | 1.06 | rsc.org |

Polymerization of More-Activated Monomers (MAMs)

More-activated monomers (MAMs) are a class of monomers that are highly reactive in radical polymerization. specificpolymers.com This category includes monomers like styrenes, acrylates, methacrylates, and acrylonitrile (B1666552). specificpolymers.comcmu.edunih.gov The control of RAFT polymerization for MAMs is typically achieved using RAFT agents with stabilizing 'Z' groups, such as dithioesters and trithiocarbonates. nih.govsigmaaldrich.com

While simple N,N-dialkyldithiocarbamates are generally considered ineffective for the polymerization of MAMs like styrene and methyl methacrylate, dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system show high effectiveness. cmu.edu This is because the delocalization of the nitrogen's lone pair into the aromatic ring makes it less available to conjugate with the thiocarbonyl group, thus enhancing the rate of radical addition and fragmentation, which is crucial for the RAFT process. cmu.edu Although this compound does not have an aromatic system directly attached to the nitrogen, the electron-withdrawing nature of the cyanoethyl group can influence its reactivity. Specific data on the performance of this compound with a wide range of MAMs is not extensively detailed in the provided search results. However, the general principle is that the effectiveness of a dithiocarbamate as a RAFT agent for MAMs depends on the electronic properties of the substituents on the nitrogen atom. cmu.edu

Polymerization of Less-Activated Monomers (LAMs)

Less-activated monomers (LAMs) are generally less reactive in radical polymerization and include monomers such as vinyl acetate and N-vinylpyrrolidone. specificpolymers.comsigmaaldrich.com For these types of monomers, dithiocarbamates and xanthates are the preferred RAFT agents. specificpolymers.comsigmaaldrich.com The 'Z' group in these agents, such as the N,N-dibutylamino group in this compound, provides good control over the polymerization of LAMs. sigmaaldrich.com

The choice of the 'R' group is also critical, as it must be a good leaving group to efficiently reinitiate the polymerization of the less reactive LAMs. researchgate.net The 2-cyanoethyl group in this compound serves this purpose. The effectiveness of dithiocarbamates in controlling LAM polymerization makes them valuable tools for creating polymers from this class of monomers.

Synthesis of Advanced Polymer Architectures

RAFT polymerization is a powerful technique for creating complex polymer architectures due to its living/controlled nature. wikipedia.orgresearchgate.netnih.gov This allows for the sequential addition of different monomers to create block copolymers, as well as the synthesis of more complex structures like star and branched polymers. researchgate.netnih.gov

Block Copolymers and Multi-Block Structures

The retention of the thiocarbonylthio end-group in polymers synthesized via RAFT allows them to act as macro-RAFT agents for subsequent polymerization steps. sigmaaldrich.comrsc.org This feature is fundamental to the synthesis of block copolymers. By using a polymer prepared with this compound as a macro-RAFT agent, a second monomer can be added to grow a new block, resulting in a diblock copolymer. rsc.org This process can be repeated to create multi-block structures. nih.gov

The synthesis of block copolymers containing both MAM and LAM blocks has been a challenge due to the different requirements for RAFT agents. sigmaaldrich.com However, the development of "switchable" RAFT agents, which are dithiocarbamates that can be protonated or deprotonated to control their reactivity, has enabled the synthesis of such block copolymers. sigmaaldrich.com While not explicitly stated for this compound, this principle highlights the versatility of dithiocarbamates in advanced polymer synthesis. A combination of RAFT polymerization and other coupling reactions, such as macromolecular azo coupling, has also been employed to create block copolymers. rsc.org

Table 1: Examples of Block Copolymers Synthesized via RAFT Polymerization

| First Block | Second Block | RAFT Agent Type | Reference |

| Poly(styrene) | Poly(methyl acrylate) | Dithioester | researchgate.net |

| Poly(N,N-diethylacrylamide) | - | Dithiocarbamate | rsc.org |

| Poly(glycerol monomethacrylate) | Poly(2-hydroxypropyl methacrylate) | Benzodithioate | nih.gov |

This table provides examples of block copolymers synthesized using RAFT, illustrating the versatility of the technique. Specific examples using this compound were not available in the search results.

Star, Branched, and Hyperbranched Polymers

Star polymers consist of multiple polymer arms radiating from a central core. scispace.commdpi.com They can be synthesized using a "core-first" or "arm-first" approach. scispace.com In the "core-first" method, a multifunctional RAFT agent is used as the core, and the arms are grown from it. scispace.comnih.gov Dithiocarbamate-based RAFT agents can be adapted for this purpose. The "arm-first" approach involves synthesizing linear polymer arms first, which are then attached to a multifunctional core. scispace.commdpi.com

Branched and hyperbranched polymers represent other complex architectures that can be synthesized using RAFT. mdpi.com For instance, starlike branched polyacrylamides have been synthesized by copolymerizing a monomer with a divinyl comonomer in the presence of a RAFT agent to form a branched core, followed by chain extension with the monomer to grow the arms. nih.govnih.gov

Table 2: Synthesis of Star Polymers via RAFT

| Approach | Description | Key Component | Reference |

| Core-First | Polymer arms grow from a central multifunctional RAFT agent. | Multifunctional RAFT agent | scispace.comnih.gov |

| Arm-First | Pre-synthesized polymer arms are attached to a central core. | Linear macro-RAFT agents | scispace.commdpi.com |

Post-Polymerization Functionalization Strategies

The thiocarbonylthio group at the end of polymers synthesized by RAFT is not only crucial for the living nature of the polymerization but also serves as a handle for post-polymerization modification. sigmaaldrich.comnih.gov This allows for the introduction of various functionalities to the polymer chain, expanding its potential applications.

Several strategies exist for the removal or transformation of the dithiocarbamate end-group. These methods can be employed when the presence of the thiocarbonylthio group is not desired in the final application. sigmaaldrich.com Furthermore, functional groups can be introduced into the polymer by using a functional RAFT agent or by reacting the terminal thiocarbonylthio group. For example, RAFT-synthesized polymers can serve as masked macromolecular terminal thiol-containing materials, which can then undergo efficient "click" reactions, such as thiol-ene reactions, to attach other molecules. rsc.org Another strategy involves the synthesis of polymers with specific terminal groups that can participate in coupling reactions, like macromolecular azo coupling, to link different polymer chains. rsc.org More advanced techniques also allow for the selective cleavage of the end-group to yield either a thiol or a hydrogen-terminated chain under metal-free conditions using visible light. researchgate.net

Mechanistic Studies and Reaction Pathways of 2 Cyanoethyl Dibutyldithiocarbamate in Chemical Transformations

Elucidation of Reaction Mechanisms in Synthetic Procedures

The synthesis of 2-Cyanoethyl dibutyldithiocarbamate typically proceeds through a well-established pathway for producing S-alkyl dithiocarbamates, which involves a one-pot, three-component reaction. organic-chemistry.orgorganic-chemistry.org This process combines a secondary amine (dibutylamine), carbon disulfide (CS₂), and an electrophilic reagent, in this case, an activated alkene (acrylonitrile). organic-chemistry.org The reaction is generally efficient and can often be performed under mild, solvent-free conditions, making it an atom-economic process. organic-chemistry.orgorganic-chemistry.org

The initial step is the nucleophilic addition of the secondary amine to carbon disulfide. researchgate.net This is typically a rapid process. The subsequent step, the Michael addition of the resulting dithiocarbamate (B8719985) anion to acrylonitrile (B1666552), is often the rate-determining step. The degradation kinetics of some dithiocarbamates have been studied, showing that stability is highly dependent on pH, with hydrolysis being a primary degradation route in acidic conditions. mdpi.com For instance, the half-life of some dithiocarbamates at 25°C can vary from a few hours to several days depending on environmental factors. mdpi.com

The formation of this compound proceeds through a series of well-defined intermediates. The reaction mechanism is initiated by the nucleophilic attack of dibutylamine (B89481) on the electrophilic carbon atom of carbon disulfide. researchgate.net

Dithiocarbamic Acid Formation : The initial addition forms a zwitterionic intermediate, which quickly rearranges to the more stable dithiocarbamic acid. In the presence of a base, such as excess amine or a catalyst like triethylamine, this acid is deprotonated. rsc.orgnih.gov

Dithiocarbamate Anion Intermediate : The deprotonation yields the dibutyldithiocarbamate anion. This anion is a soft nucleophile and is the key reactive intermediate that proceeds to the next step. It exists in several resonance forms. nih.gov

Michael Addition : The dibutyldithiocarbamate anion then acts as a nucleophile in a conjugate addition (Michael addition) to acrylonitrile. The transition state for this step involves the attack of one of the sulfur atoms on the β-carbon of the acrylonitrile. This leads to the formation of a new carbon-sulfur bond and results in the final product, this compound.

This multi-component reaction strategy is a versatile and efficient method for creating a wide range of functionalized dithiocarbamates. organic-chemistry.org

Interfacial Adsorption Mechanisms in Mineral Flotation

In mineral flotation, dithiocarbamates act as collectors, selectively adsorbing onto the surface of specific minerals to render them hydrophobic. While direct studies on this compound are limited, the principles of its adsorption can be inferred from extensive research on analogous dithiocarbamates, such as diethyldithiocarbamate (B1195824) (DDTC) and functionalized variants like 2-hydroxyethyl dibutyldithiocarbamate. mdpi.comresearchgate.net The adsorption mechanism is a critical factor determining the collector's efficiency and selectivity. ualberta.ca

The interaction between a dithiocarbamate collector and a mineral surface can be classified as either physisorption or chemisorption, distinguished by the nature and strength of the interaction. unacademy.combyjus.com

Physisorption involves weak, long-range van der Waals forces. It is characterized by low adsorption enthalpies (typically 20–40 kJ/mol), is reversible, and can lead to the formation of multiple layers of adsorbed molecules. byjus.comgoldapp.com.cn

Chemisorption involves the formation of strong, short-range chemical bonds (covalent or ionic) between the collector and the mineral surface. researchgate.net This process is often irreversible, highly specific, and characterized by significantly higher adsorption enthalpies (80–240 kJ/mol). byjus.com

Studies using density functional theory (DFT) on diethyldithiocarbamate (DDTC) have provided quantitative insights into its adsorption behavior on various sulfide (B99878) minerals. The adsorption of DDTC on pyrite (B73398) is a strong chemisorption process, with a calculated adsorption energy of -195.64 kJ/mol. mdpi.compreprints.org This strong interaction involves the formation of chemical bonds between the sulfur atoms of the dithiocarbamate group and the iron atoms on the pyrite surface. mdpi.compreprints.org In contrast, the adsorption of DDTC on minerals like sulfur and sphalerite is significantly weaker, indicating physical bonding or physisorption. mdpi.comresearchgate.net This difference in adsorption energy and mechanism is the basis for the selective flotation of different minerals. preprints.orgresearchgate.net

Table 1: Adsorption Energies and Mechanisms for Diethyldithiocarbamate (DDTC) on Various Mineral Surfaces

| Mineral | Adsorption Energy (kJ/mol) | Adsorption Type | Reference |

|---|---|---|---|

| Pyrite (FeS₂) | -195.64 | Chemisorption | mdpi.com, preprints.org |

| Lead Sulfate (B86663) (PbSO₄) | -81.05 | Chemisorption | mdpi.com, preprints.org |

| Sphalerite (ZnS) | -42.57 | Chemisorption (weaker) | mdpi.com, preprints.org |

| Sulfur (S) | -6.65 | Physisorption | preprints.org |

The key to the collector action of dithiocarbamates lies in their functional groups. The dithiocarbamate head group (-NCS₂⁻) is the primary active component responsible for binding to the mineral surface. mdpi.com This group contains a thione (C=S) bond and another sulfur atom, both of which possess lone pairs of electrons. These two sulfur atoms can act as a bidentate ligand, forming a stable chelate ring with metal ions on the mineral surface. mdpi.comresearchgate.net This chelation is a form of chemisorption and is the driving force for the strong attachment of the collector to the mineral.

To quantify the efficiency and understand the mechanism of adsorption, kinetic and isotherm models are applied to experimental data. rsc.orgmdpi.com

Adsorption kinetics describe the rate of collector uptake by the mineral surface. The pseudo-second-order model is frequently found to fit the adsorption of dithiocarbamates well, which suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. researchgate.net

Adsorption isotherms describe the equilibrium relationship between the concentration of the collector in the solution and the amount adsorbed on the mineral surface at a constant temperature. researchgate.netnih.gov Several models are commonly used:

Langmuir Isotherm : Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.net It is often indicative of chemisorption. Studies have shown that the Langmuir model can effectively describe dithiocarbamate adsorption, yielding the maximum adsorption capacity. researchgate.netrsc.org

Freundlich Isotherm : An empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. mdpi.comresearchgate.net

Temkin Isotherm : Considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption decreases linearly with coverage. mdpi.com

Dubinin-Radushkevich Isotherm : Used to distinguish between physical and chemical adsorption based on the mean free energy of adsorption (E). Values of E below 8 kJ/mol are characteristic of physisorption. mdpi.com

Research on a novel morpholine (B109124) dithiocarbamate collector demonstrated that the adsorption process was a spontaneously endothermic chemisorption process, fitting well with the Langmuir isotherm and a pseudo-second-order kinetic model. researchgate.net

Table 2: Common Adsorption Isotherm Models and Their Significance

| Isotherm Model | Key Assumption(s) | Significance for Dithiocarbamate Adsorption | Reference |

|---|---|---|---|

| Langmuir | Monolayer adsorption on a homogeneous surface. | Often indicates chemisorption and provides maximum surface coverage (qₘ). | researchgate.net |

| Freundlich | Multilayer adsorption on a heterogeneous surface. | Describes non-ideal adsorption; the 'n' parameter indicates favorability. | researchgate.net, mdpi.com |

| Temkin | Adsorbate-adsorbent interactions are considered; heat of adsorption changes with surface coverage. | Describes the energetic nature of the adsorption. | mdpi.com |

| Sips | A combination of Langmuir and Freundlich models. | Suitable for predicting adsorption on heterogeneous surfaces over a wide range of concentrations. | researchgate.net |

Mechanistic Insights into Catalytic Roles

The catalytic potential of this compound is rooted in the electronic and structural characteristics of the dithiocarbamate ligand and the influence of the cyanoethyl substituent. The dithiocarbamate group is an excellent chelating agent for a wide array of transition metals, forming stable complexes that can act as catalysts. nih.govnih.gov The sulfur atoms of the dithiocarbamate are soft donors, readily coordinating to soft metal centers. This interaction can modulate the electron density and reactivity of the metal, which is central to its catalytic function.

The cyano group (-C≡N) introduces several features that can influence catalytic pathways. Its strong electron-withdrawing nature can affect the electronic properties of the dithiocarbamate moiety and, consequently, the coordinated metal center. nih.gov Furthermore, the nitrogen atom of the cyano group possesses a lone pair of electrons and can engage in secondary coordination or hydrogen bonding, potentially influencing the stereochemistry and rate of a reaction. nih.govnih.gov The cyano group itself can be a reactive site or a precursor to other functional groups under certain catalytic conditions. nih.gov

Homogeneous Catalysis

In a homogeneous catalytic setting, this compound would likely function as a ligand in a soluble transition metal complex. youtube.comyoutube.com The general mechanism would involve the coordination of the dithiocarbamate to a metal precursor, forming an active catalyst that participates in a catalytic cycle.

Potential Catalytic Cycles:

A hypothetical catalytic cycle involving a metal complex of this compound, for instance in a cross-coupling reaction, might proceed through the following general steps:

Oxidative Addition: The substrate molecule adds to the metal center, increasing its oxidation state.

Transmetalation (or other substrate coordination): A second reactant coordinates to the metal complex.

Reductive Elimination: The coupled product is expelled from the coordination sphere, regenerating the catalyst in its initial oxidation state.

The dibutyldithiocarbamate ligand would remain coordinated to the metal throughout the cycle, influencing the stability of the intermediates and the rates of the individual steps. The cyanoethyl group could play a role in solubilizing the complex in organic solvents and could potentially interact with substrates or other components of the reaction mixture through non-covalent interactions.

Table 1: Potential Homogeneous Catalytic Applications based on Dithiocarbamate Ligands

| Catalytic Reaction | Metal Center | Role of Dithiocarbamate Ligand | Potential Influence of Cyanoethyl Group |